molecular formula C14H21N3O B117858 4-(4-Piperazin-1-ylphenyl)morpholine CAS No. 156605-79-7

4-(4-Piperazin-1-ylphenyl)morpholine

Cat. No.: B117858
CAS No.: 156605-79-7
M. Wt: 247.34 g/mol
InChI Key: PHMRTDTVSRLPCU-UHFFFAOYSA-N
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Description

4-(4-Piperazin-1-ylphenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Safety and Hazards

The safety data sheet for morpholine, a component of “4-(4-Piperazin-1-ylphenyl)morpholine”, indicates that it is flammable and harmful if swallowed. It can cause severe skin burns and eye damage, and it may cause respiratory irritation. It is also suspected of damaging fertility or the unborn child .

Future Directions

Morpholine and its derivatives, including “4-(4-Piperazin-1-ylphenyl)morpholine”, have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds. This has led to the development of various new methods for the synthesis of their derivatives . The current tendency in the synthesis of morpholine analogues reveals their potent pharmacophoric activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Piperazin-1-ylphenyl)morpholine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Piperazin-1-ylphenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

4-(4-Piperazin-1-ylphenyl)morpholine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and cancer.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4-(4-Piperazin-1-ylphenyl)morpholine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler structure with similar applications in pharmaceuticals.

    Piperazine: Another related compound with a wide range of biological activities.

    Piperidine: Known for its use in the synthesis of various drugs

Uniqueness

4-(4-Piperazin-1-ylphenyl)morpholine is unique due to its combined structural features of both piperazine and morpholine, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(4-piperazin-1-ylphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-3-14(17-9-11-18-12-10-17)4-2-13(1)16-7-5-15-6-8-16/h1-4,15H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMRTDTVSRLPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438968
Record name 4-(4-piperazin-1-ylphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156605-79-7
Record name 4-(4-piperazin-1-ylphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(piperazin-1-yl)phenyl]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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